molecular formula C26H22N4O3 B2640114 1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900295-34-3

1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2640114
CAS No.: 900295-34-3
M. Wt: 438.487
InChI Key: OXTRQFQPJBXPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a high-purity small molecule provided for research and development purposes. This compound features a complex multi-cyclic core structure incorporating pyrido and pyrrolo[2,3-d]pyrimidine motifs, which are scaffolds of significant interest in medicinal chemistry . Pyrrolo[2,3-d]pyrimidine derivatives, often referred to as 7-deazapurines, are recognized as privileged structures in the design of targeted kinase inhibitors and have demonstrated potential as apoptosis inducers in various cancer cell lines . The structural complexity of this molecule, including its benzyl and 4-ethoxyphenyl carboxamide substituents, makes it a valuable intermediate for probing biological mechanisms and structure-activity relationships. Researchers can utilize this compound as a key building block in the synthesis of novel therapeutic candidates or as a reference standard in biochemical screening assays. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-2-33-20-13-11-19(12-14-20)27-25(31)22-16-21-24(30(22)17-18-8-4-3-5-9-18)28-23-10-6-7-15-29(23)26(21)32/h3-16H,2,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTRQFQPJBXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its complex structure incorporates multiple aromatic rings and functional groups, making it a candidate for further exploration in the treatment of cancer and inflammatory diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that start with simpler precursors leading to the formation of the pyrido-pyrrolo-pyrimidine core. The introduction of substituents such as benzyl and ethoxyphenyl groups is crucial for enhancing biological activity. The molecular formula is C₂₁H₂₃N₃O₃, with a molecular weight of approximately 378.43 g/mol.

Key Synthesis Steps:

  • Formation of the Core Structure : Involves cyclization reactions to create the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine framework.
  • Substituent Introduction : Utilizes reagents like palladium or copper complexes to facilitate reactions that introduce the benzyl and ethoxyphenyl groups.
  • Purification : Optimized conditions are applied to ensure high yields and purity.

Biological Activity

The biological activity of 1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been investigated primarily through in vitro studies focusing on its anticancer and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Human colon cancer (HT29) and prostate cancer (DU145).
  • Mechanism of Action : The compound appears to inhibit cell proliferation through interaction with specific molecular targets such as protein kinases involved in cancer progression.

Antiviral Activity

In vitro assays have also highlighted its potential as an antiviral agent:

  • Target : The main protease (M pro) of coronaviruses.
  • Results : Compounds derived from this scaffold showed over 90% inhibition of viral growth at certain concentrations with minimal cytotoxic effects on Vero cells .

Case Studies

A notable study focused on a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, including 1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide:

  • Findings : The derivatives displayed potent anti-COVID-19 activity and were found to be comparable to remdesivir in efficacy while exhibiting lower cytotoxicity .
CompoundIC50 (µM)EC50 (µM)% Inhibition at 10 µM
Derivative 2421.60 ± 1.640.05196.39%
Remdesivir--97.58%

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : Binding to active sites on enzymes or receptors critical for cell proliferation or viral replication.
  • Non-covalent Interactions : Molecular docking studies suggest strong non-covalent interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide with key analogs reported in the literature:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 1-Benzyl, N-(4-ethoxyphenyl) C₂₆H₂₄N₄O₃* ~440.5† Enhanced lipophilicity due to ethoxy group; potential for improved bioavailability
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1-Benzyl, 7-methyl, N-(4-methylphenyl) C₂₆H₂₂N₄O₂ 422.48 Methyl groups increase steric bulk; reduced solubility in polar solvents
1-(3-Methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1-(3-Methoxypropyl), N-(4-methylbenzyl) C₂₅H₂₆N₄O₃ 442.51 Methoxypropyl chain improves solubility; benzyl group may enhance binding affinity
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1,9-Dimethyl, N-(2-ethylphenyl) C₂₁H₂₀N₄O₂ 360.42 Dimethyl groups stabilize the tricyclic core; ethylphenyl enhances hydrophobicity
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1-(3-Methoxypropyl), N-(4-isopropylphenyl) C₂₆H₂₈N₄O₃ 456.54 Isopropylphenyl increases steric hindrance; methoxypropyl aids in aqueous stability

*Estimated based on structural analogs; †Calculated using average isotopic masses.

Structural and Functional Differences

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound provides a balance between electron-donating (ethoxy) and lipophilic (phenyl) properties, contrasting with the 4-methylphenyl group in , which is less polar .
  • Alkyl vs. Aryl Chains : Replacement of the benzyl group with a 3-methoxypropyl chain () increases conformational flexibility and water solubility, critical for in vivo applications .

Q & A

Q. Advanced: How can computational methods optimize synthesis yields and reduce trial-and-error experimentation?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates to identify energy barriers. ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) . For example, in silico screening of substituent effects on ring closure kinetics can prioritize high-yield pathways.

Basic: What biological activities are associated with this compound, and what assays validate them?

Methodological Answer:
Reported activities include:

  • PARP-1 Inhibition : Validated via in vitro enzyme assays measuring NAD+ depletion in cancer cell lines (IC₅₀ values typically <1 μM) .
  • Anti-inflammatory Effects : Assessed through TNF-α suppression in macrophage models (ELISA-based quantification) .
  • Antioxidant Activity : Measured via DPPH radical scavenging assays .

Q. Advanced: How do structural modifications (e.g., benzyl vs. methoxypropyl substituents) alter target specificity?

Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives using:

  • Molecular Docking : Predict binding affinity to PARP-1’s catalytic domain (e.g., benzyl groups enhance π-π stacking with Tyr907) .
  • Pharmacophore Modeling : Identifies critical hydrogen bond acceptors (e.g., the 4-oxo group) for PARP-1 inhibition .
  • In Vivo Profiling : Substituting the ethoxyphenyl group with morpholine improves blood-brain barrier penetration in rodent models .

Basic: What spectroscopic techniques are used to characterize this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.8 ppm) and carbonyl carbons (δ 165–175 ppm). Signal splitting patterns confirm fused ring systems .
  • IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 404.47 for C₂₃H₂₄N₄O₃) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms or stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction determines:

  • Tautomerism : The 4-oxo group’s position in the dihydropyrimidine ring is confirmed via bond lengths (C=O: ~1.22 Å) .
  • Stereoelectronic Effects : Substituent orientation (e.g., benzyl group dihedral angles) influences π-orbital overlap and reactivity .

Advanced: How can conflicting data on biological mechanisms (e.g., PARP-1 vs. COX-2 inhibition) be reconciled?

Methodological Answer:
Contradictions arise from assay specificity:

  • Target Validation : Use siRNA knockdowns to confirm PARP-1 dependency in cytotoxicity assays .
  • Off-Target Screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies secondary targets like JAK2 .
  • Pathway Analysis : RNA sequencing of treated cells reveals downstream effects (e.g., DNA repair vs. NF-κB pathways) .

Basic: What strategies are employed to synthesize derivatives for SAR studies?

Methodological Answer:

  • N-Alkylation : React primary amines with chloroacetyl intermediates under Mitsunobu conditions .
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) via electrophilic substitution to modulate reactivity .

Q. Advanced: How do substituent electronic properties (e.g., Hammett constants) correlate with bioactivity?

Methodological Answer:

  • Hammett Analysis : Plot σ values of substituents (e.g., -OCH₃: σ = -0.27) against IC₅₀ to identify electron-donating groups that enhance PARP-1 binding .
  • QSAR Models : Machine learning algorithms (e.g., Random Forest) predict logP and polar surface area effects on bioavailability .

Advanced: What pharmacokinetic challenges arise from its heterocyclic structure, and how are they addressed?

Methodological Answer:

  • Poor Solubility : Micellar encapsulation (e.g., poloxamers) increases aqueous solubility by 10-fold .
  • Metabolic Stability : CYP3A4-mediated oxidation of the ethoxyphenyl group is mitigated by deuterium substitution at vulnerable positions .
  • In Silico ADMET : Tools like SwissADME predict hepatic extraction ratios (>0.7) to guide dosing regimens .

Advanced: How is target specificity validated against structurally similar enzymes (e.g., PARP-1 vs. PARP-2)?

Methodological Answer:

  • Isozyme-Specific Assays : Use recombinant PARP-1/PARP-2 proteins to measure IC₅₀ differences (e.g., 10-fold selectivity for PARP-1) .
  • Crystallographic Studies : Compare binding modes; the benzyl group occupies a hydrophobic pocket unique to PARP-1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.